Compound Description: SSR240612 is a potent, orally active non-peptide antagonist of the bradykinin B1 receptor. It exhibits high selectivity for the B1 receptor over the B2 receptor, effectively inhibiting bradykinin-induced responses in various in vitro and in vivo models. SSR240612 demonstrated efficacy in inhibiting des-Arg9-bradykinin-induced paw edema in mice, reducing capsaicin-induced ear edema, and preventing neuropathic thermal pain in rats. [, ]
Relevance: Both SSR240612 and 5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide share the 1,3-benzodioxol moiety as a key structural element. While their overall structures and biological activities differ, the presence of this common pharmacophore suggests potential for shared chemical properties and potential interactions with similar biological targets. [, ]
Compound Description: This compound is an analogue of capsaicin, a naturally occurring compound known for its pungent properties and ability to activate the transient receptor potential vanilloid 1 (TRPV1) channel. This analogue differs from capsaicin by replacing the 2-methoxyphenol moiety with a 1,3-benzodioxole ring and the aliphatic amide chain with a benzenesulfonamide group. []
Relevance: Similar to SSR240612, this compound highlights the presence of the 1,3-benzodioxol group as a relevant structural feature, associating it with potential biological activity. Although its specific effects are not detailed in the provided information, its connection to capsaicin, a molecule with known pain-modulating properties, suggests potential relevance in pain research, a field also explored in relation to the bradykinin B1 receptor antagonist SSR240612. This indirectly links it to the research context of 5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide. []
Compound Description: CDPPB is recognized as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). It enhances the effects of glutamate at this receptor, potentially offering therapeutic benefits in certain central nervous system disorders. [, ]
Relevance: While CDPPB does not share direct structural similarity with 5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide, its mention is relevant due to its inclusion in research on allosteric modulators of metabotropic glutamate receptors. [, ] This research also includes 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), a more potent analog of CDPPB, which demonstrates functional selectivity by potentiating mGluR5 but not mGluR1-mediated responses. [] This emphasizes the concept of modulating receptor activity through allosteric sites, a principle that could be investigated in relation to 5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide if its target receptor is known.
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5. It was developed as part of a structure-activity relationship study based on CDPPB, demonstrating improved potency compared to the parent compound. []
Relevance: Similar to CDPPB, the relevance of VU-1545 lies in its connection to research on allosteric modulation of mGluR5. Its development from CDPPB highlights the possibility of optimizing structural features for enhanced activity, a concept that could be applied to the design of analogs of 5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide if its target and mechanism of action are further elucidated. []
Compound Description: VU-29 is a highly potent positive allosteric modulator of mGluR5, exhibiting selectivity for this receptor subtype over mGluR1. It has proven valuable for functional studies in native preparations due to its enhanced potency. []
Relevance: Like CDPPB and VU-1545, VU-29 exemplifies the potential of allosteric modulation in targeting specific receptor subtypes. This concept could be explored in relation to 5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide to investigate its potential for selective receptor modulation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.